[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate
Description
[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetyloxy, dimethylphenoxy, and acetamido groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2,5-dimethylphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO9/c1-11-7-8-12(2)17(9-11)31-22-19(23-13(3)24)21(30-16(6)27)20(29-15(5)26)18(32-22)10-28-14(4)25/h7-9,18-22H,10H2,1-6H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGSHDLKGYMREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core oxan-2-yl structure, followed by the introduction of acetyloxy, dimethylphenoxy, and acetamido groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, dimethylphenol, and acetamide, under conditions such as reflux or catalytic environments to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-aminooxan-2-yl]methyl acetate
- [3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-hydroxyoxan-2-yl]methyl acetate
Uniqueness
Compared to similar compounds, [3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple functional groups such as acetyloxy, dimethylphenoxy, and acetamido, suggests diverse biological activities. This article aims to explore the biological activity of this compound through a review of existing literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₅H₁₉N₁O₆, and it possesses a molecular weight of approximately 307.31 g/mol. The presence of acetyloxy and acetamido groups indicates potential for interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The functional groups allow for hydrogen bonding and hydrophobic interactions, which can modulate enzymatic activity or cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The presence of phenolic structures may contribute to antioxidant activity.
- Anti-inflammatory Effects : The acetamido group may play a role in reducing inflammation through modulation of inflammatory pathways.
Antimicrobial Activity
A study investigated the antimicrobial effects of similar compounds and reported that derivatives with acetamido groups showed significant inhibition against Escherichia coli and Staphylococcus aureus. This suggests that this compound could possess similar efficacy.
Antioxidant Activity
Research utilizing DPPH radical scavenging assays indicated that compounds with similar structures exhibited notable antioxidant activity. This suggests that this compound may also function as an effective antioxidant.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| Similar Compound A | Acetamido | Antimicrobial |
| Similar Compound B | Hydroxy | Antioxidant |
| This compound | Acetyloxy, Acetamido | Antimicrobial, Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
